

Structure-activity relationship (SAR) studies of Aristolactam Biii analogs.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Aristolactam BII Analogs

For Researchers, Scientists, and Drug Development Professionals

Aristolactam BII, a naturally occurring phenanthrene alkaloid, has garnered significant interest in the scientific community for its diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2] This has spurred extensive research into the synthesis and evaluation of its analogs to elucidate the structural requirements for these activities and to develop more potent and selective therapeutic agents. This guide provides a comprehensive comparison of Aristolactam BII analogs, summarizing key structure-activity relationship (SAR) findings, presenting quantitative data, and detailing experimental protocols for the cited biological assays.

I. Antitumor Activity

The antitumor properties of aristolactam derivatives have been a primary focus of SAR studies. Modifications of the aristolactam scaffold have yielded compounds with potent cytotoxic effects against a range of cancer cell lines.

SAR Summary:

Substitutions on the Phenanthrene Ring: The nature and position of substituents on the
phenanthrene core significantly influence antitumor activity. Synthetic derivatives have
shown more potent activity than many naturally occurring aristolactams.[1]



Modifications of the Lactam Moiety: Alterations to the lactam ring, particularly the introduction
of N-(N-dialkylaminoalkyl) groups, have been shown to enhance cytotoxic activity against
leukemia cell lines.[3]

Comparative Antitumor Activity of Aristolactam Analogs

Compound	Modification	Cell Line	IC50 / GI50 (μM)	Reference
Aristolactam BII	-	HepG2	50.2	[4]
Cepharanone B (Aristolactam BII)	-	Various	Moderate Activity	[1]
Synthetic Analog	N-(N- dialkylaminoalkyl)	L1210 Leukemia	"Interesting cytotoxic activity"	[3]
Synthetic Analog 2	Various	Broad array of cancer cell lines	Submicromolar GI50	[1]

Note: "Moderate Activity" and "Interesting cytotoxic activity" are qualitative descriptions from the source material where specific quantitative data was not provided in the abstract.

Submicromolar GI50 indicates a potent level of activity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and cultured in complete medium for 24-48 hours to allow for attachment.[5]



- Compound Treatment: The cells are then treated with various concentrations of the Aristolactam BII analogs for a defined period (e.g., 24, 48, or 72 hours).
- MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

II. Anti-inflammatory Activity

Several aristolactam analogs have demonstrated significant anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators.

SAR Summary:

- Inhibition of COX-1 and COX-2: In silico studies suggest that Aristolactam BII may exert its anti-inflammatory effects by inhibiting cyclooxygenase-1 (COX-1) and COX-2 through hydrogen bonding with Serine 530 residues.[6]
- Inhibition of 3α-Hydroxysteroid Dehydrogenase: Aristolactam FII has shown potent antiinflammatory activity by inhibiting 3α-Hydroxysteroid dehydrogenase, with an activity level comparable to the standard drug Indomethacin.[2][7]

Comparative Anti-inflammatory Activity of Aristolactam Analogs



Compound	Target/Assay	Activity	Reference
Aristolactam BII	Carrageenan-induced paw edema	Effective reduction in edema	[6]
Aristolactam I	LPS-stimulated THP-1 cells	Inhibited TNF- α and IL-6 production (IC50 = 116.8 ± 83.25 μ M for TNF- α , 52 ± 8 μ M for IL-6)	[8]
Aristolactam FII	3α-Hydroxysteroid dehydrogenase inhibition	Activity comparable to Indomethacin	[2][7]
Aristolochic Acid IVa	LPS-stimulated RAW 264.7 cells	Decreased TNF-α and IL-6 production	[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

- Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.
- Compound Administration: The test compounds (Aristolactam BII analogs) or a reference drug (e.g., diclofenac) are administered to the mice, typically orally or intraperitoneally, at a specific time before carrageenan injection.[6]



- Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each mouse.
- Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
- Data Analysis: The percentage of swelling (edema) is calculated for each group. The antiinflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the control group.

III. Kinase Inhibition

A significant breakthrough in understanding the mechanism of action of aristolactam analogs has been the discovery of their potent inhibitory effects on specific kinases, particularly Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

SAR Summary:

- Crucial Role of the 9-Methoxy Group: The presence of a methoxy group at the C-9 position of the aristolactam scaffold is critical for potent DYRK1A inhibition. **Aristolactam BIII**, which has a 9-methoxy group, is a potent inhibitor, while Aristolactam BII, lacking this group, shows little to no effect.[10]
- Binding to the ATP-Binding Pocket: Molecular docking studies have shown that the 9-methoxy group of Aristolactam BIII forms an extra hydrogen bond with the side chain of Lys188 in the ATP-binding pocket of DYRK1A, which is essential for its inhibitory activity.[10]

Comparative DYRK1A Inhibitory Activity

Compound	Key Structural Feature	IC50 (nM)	Reference
Aristolactam BIII	9-methoxy group	9.67	[11]
Aristolactam BII	Lacks 9-methoxy group	Little to no effect	[10]
Aristolactam AIIIA	-	80	[10]



Experimental Protocol: In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The level of phosphorylation is then quantified, often using radioactivity or fluorescence-based methods.

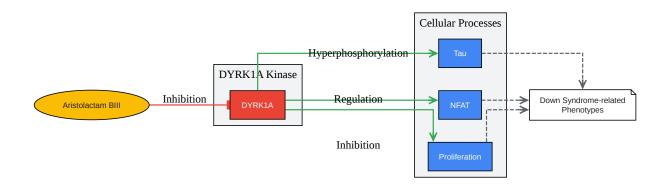
Procedure:

- Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase (e.g., DYRK1A), its specific substrate (e.g., a peptide or protein like Tau), and ATP (often radiolabeled, e.g., [y-32P]ATP).
- Inhibitor Addition: The Aristolactam BIII analogs are added to the reaction mixture at various concentrations.
- Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
- Reaction Termination: The reaction is stopped, typically by adding a stop solution or by spotting the mixture onto a filter membrane.
- Quantification of Phosphorylation: The amount of phosphorylated substrate is measured. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring the radioactivity.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

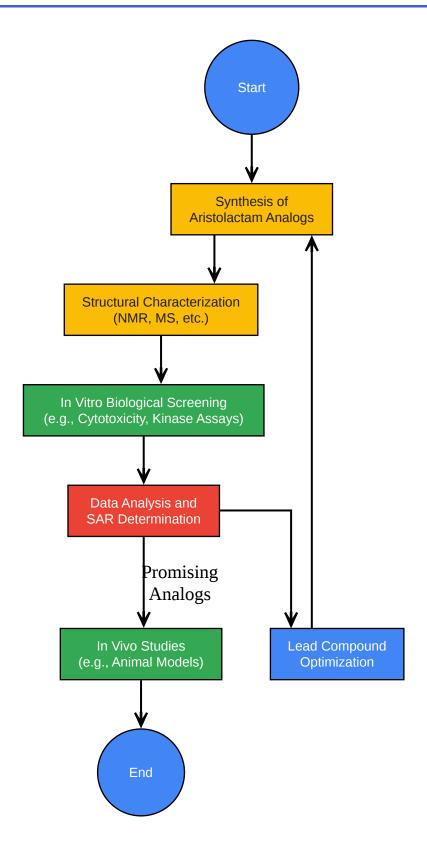
IV. Signaling Pathways and Experimental Workflows DYRK1A Signaling Pathway Inhibition by Aristolactam BIII

Aristolactam BIII has been identified as a potent inhibitor of DYRK1A, a kinase implicated in the pathogenesis of Down syndrome.[11][12] Its inhibitory action on DYRK1A can rescue certain pathological phenotypes associated with the overexpression of this kinase.









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